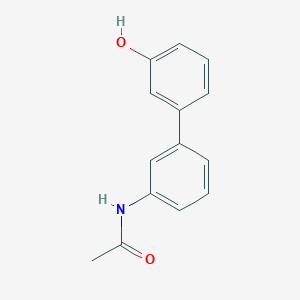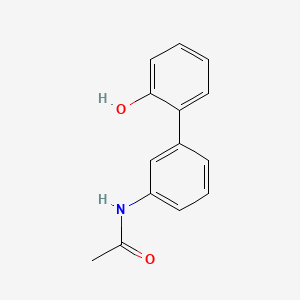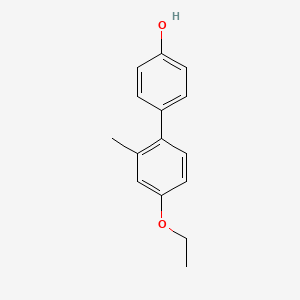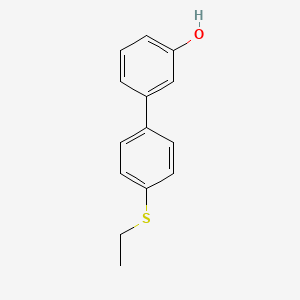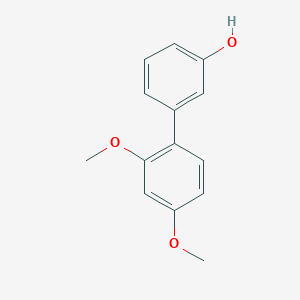
3-(2,4-Dimethoxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with two methoxy groups at the 2 and 4 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing 3-(2,4-Dimethoxyphenyl)phenol involves the Suzuki-Miyaura coupling reaction.
Peracetic Acid Oxidation: Another method involves the oxidation of veratraldehyde with peracetic acid, followed by hydrolysis to yield 3,4-dimethoxyphenol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(2,4-Dimethoxyphenyl)phenol can undergo oxidation reactions to form quinones.
Electrophilic Aromatic Substitution: The methoxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Oxidation: Quinones.
Electrophilic Aromatic Substitution: Substituted phenols.
Reduction: Hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-(2,4-Dimethoxyphenyl)phenol is used as an intermediate in the synthesis of various complex organic molecules, including benzofuranone derivatives and chromenes.
Biology and Medicine:
Antioxidant Properties: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and its effects on biological systems.
Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is of interest in cosmetic and dermatological research.
Industry:
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyphenyl)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger and metal chelator, thereby protecting cells from oxidative damage. The compound also affects cell signaling pathways and gene expression, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenol: Similar in structure but lacks the additional phenyl group.
3,5-Dimethoxyphenol: Another similar compound with methoxy groups at different positions.
Uniqueness: 3-(2,4-Dimethoxyphenyl)phenol is unique due to the presence of both a phenol group and two methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKWTMVTFITZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683545 |
Source


|
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-98-3 |
Source


|
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
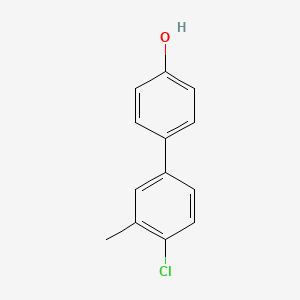
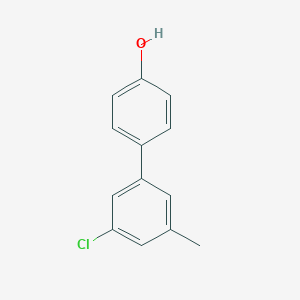
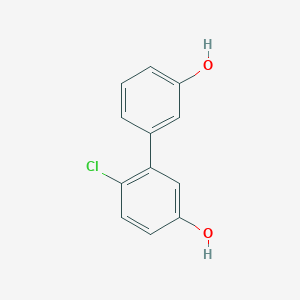
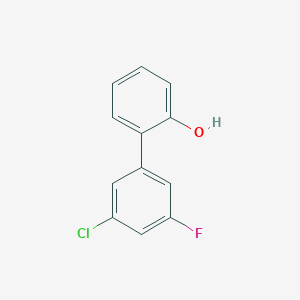
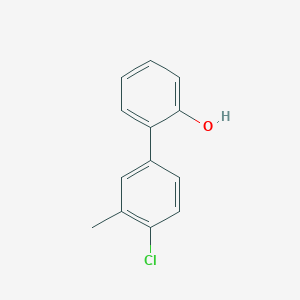
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B6370267.png)
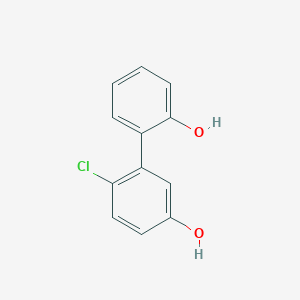
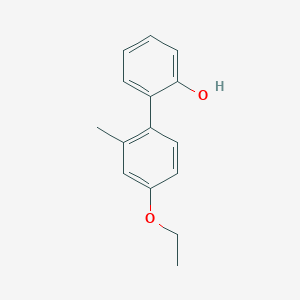
![3-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B6370300.png)
